molecular formula C14H15N3O6 B7876511 N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine

N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine

Cat. No.: B7876511
M. Wt: 321.28 g/mol
InChI Key: JYAUHMSTTVGKNY-UHFFFAOYSA-N
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Description

N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine is a synthetic organic compound characterized by its quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and biochemical research. The presence of methoxy groups and a glycine moiety contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation of the quinazolinone core is achieved using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

    Acetylation: The acetylation of the quinazolinone derivative is performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of Glycine Moiety: The final step involves coupling the acetylated quinazolinone with glycine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biochemical Research: Used as a probe to study enzyme interactions and receptor binding.

    Pharmacology: Evaluated for its effects on cellular pathways and its potential as a drug candidate.

    Industrial Applications: Utilized in the synthesis of more complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of biochemical pathways. The methoxy groups and the glycine moiety play crucial roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]alanine
  • N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]serine
  • N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]threonine

Uniqueness

N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, stability, and reactivity, making it a valuable compound for targeted research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6/c1-22-10-3-8-9(4-11(10)23-2)16-7-17(14(8)21)6-12(18)15-5-13(19)20/h3-4,7H,5-6H2,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAUHMSTTVGKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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